

Pharmacological profile of Amedalin as a norepinephrine reuptake inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amedalin

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Pharmacological Profile of Amedalin: A Technical Guide for Researchers

For Immediate Release

ZURICH, Switzerland – December 14, 2025 – This document provides a comprehensive technical overview of the pharmacological profile of **Amedalin** (UK-3540-1), a selective norepinephrine reuptake inhibitor (NRI). Developed in the early 1970s, **Amedalin** demonstrated notable selectivity for the norepinephrine transporter (NET) with significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).^[1] Although never marketed, its distinct pharmacological profile continues to be of interest to researchers in the fields of neuroscience and drug development.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of **Amedalin's** interaction with monoamine transporters. It includes a summary of its inhibitory potency, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Pharmacological Data

Amedalin is characterized as a potent and selective inhibitor of norepinephrine reuptake.^[1] Its pharmacological activity has been primarily defined by its inhibitory concentration (IC50) values

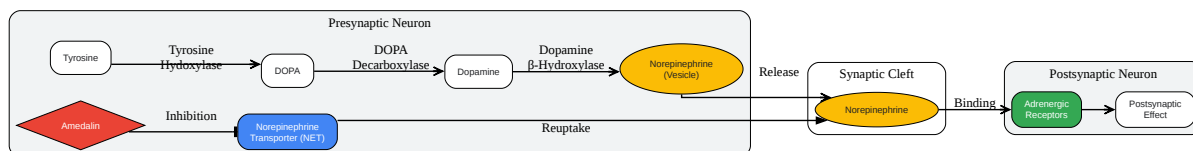
against the norepinephrine, serotonin, and dopamine transporters. The following table summarizes the available quantitative data on **Amedalin**'s potency.

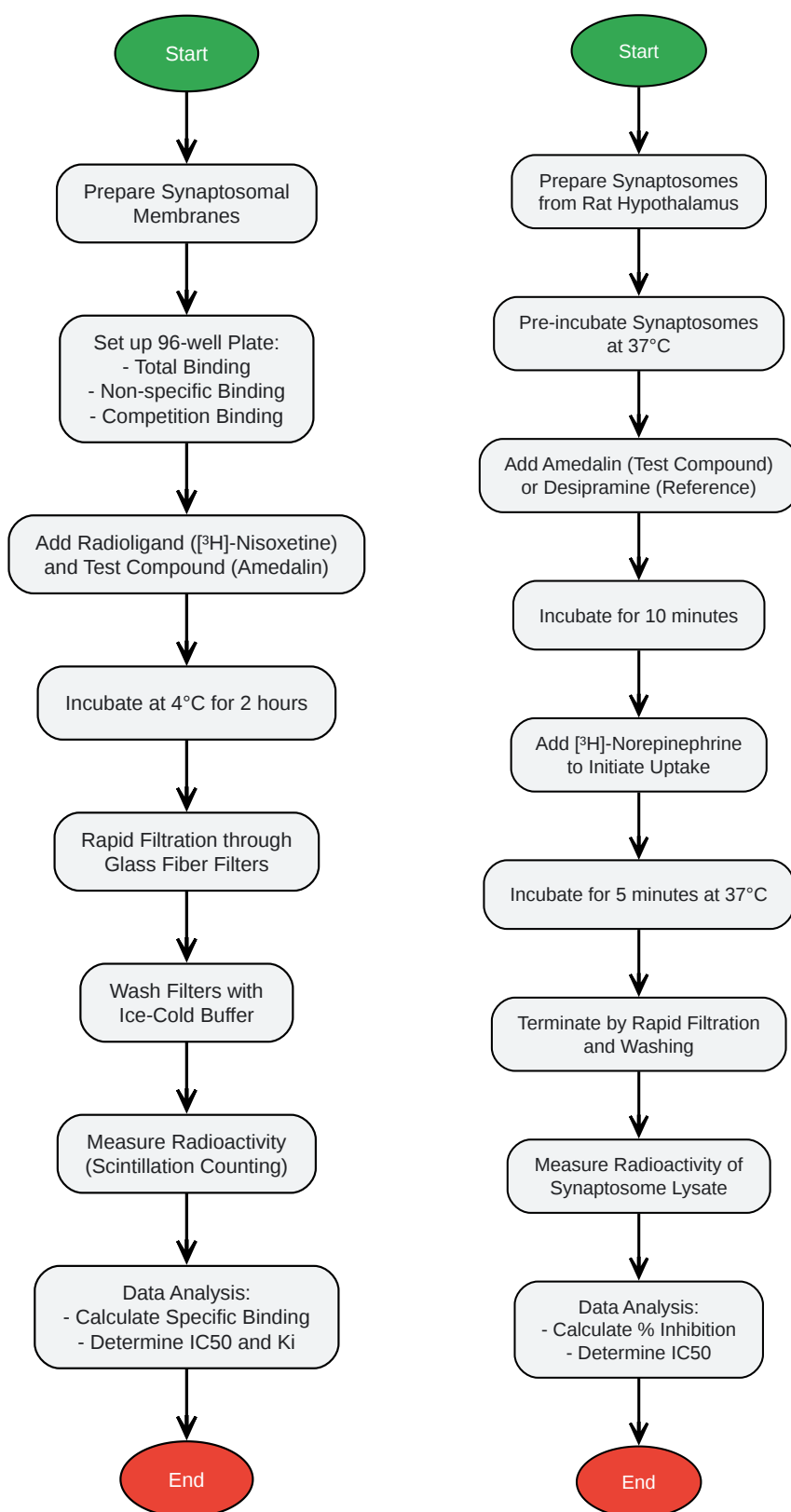
Transporter	IC50 (nM)	Species	Assay Type	Reference
Norepinephrine (NET)	11	Rat	Synaptosomal Uptake	Koe, B.K. (1976)
Serotonin (SERT)	1,300	Rat	Synaptosomal Uptake	Koe, B.K. (1976)
Dopamine (DAT)	>10,000	Rat	Synaptosomal Uptake	Koe, B.K. (1976)

Data extracted from Koe, B.K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. *Journal of Pharmacology and Experimental Therapeutics*, 199(3), 649-661.

Signaling Pathway and Mechanism of Action

Amedalin exerts its pharmacological effect by blocking the norepinephrine transporter (NET), which is located on the presynaptic membrane of noradrenergic neurons. This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.





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References

- 1. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile of Amedalin as a norepinephrine reuptake inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665959#pharmacological-profile-of-amedalin-as-a-norepinephrine-reuptake-inhibitor]

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